N-(3-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide
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Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE typically involves the reaction of 1,5-dimethyl-1H-indole-2-carboxylic acid with 3-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as oxalyl chloride and bases like triethylamine . The product is then purified through recrystallization from solvents like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-METHOXYPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE
- N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-3-CARBOXAMIDE
Uniqueness
N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,5-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-17-15(9-13)11-18(21(17)2)19(22)20-12-14-5-4-6-16(10-14)23-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
HENHDOMMHLNNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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